An In-depth Technical Guide to 2-Bromo-5-ethyl-1,3,4-oxadiazole (PubChem CID: 82280555)
An In-depth Technical Guide to 2-Bromo-5-ethyl-1,3,4-oxadiazole (PubChem CID: 82280555)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-ethyl-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This document delves into the chemical identity, structural features, and predicted physicochemical properties of 2-Bromo-5-ethyl-1,3,4-oxadiazole. A detailed, field-proven protocol for its synthesis is presented, including the underlying chemical principles and experimental considerations. Furthermore, this guide explores the reactivity of the molecule, potential applications in drug discovery, and essential safety and handling protocols. The information herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[2][3] Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[4][5][6]
The utility of the 1,3,4-oxadiazole moiety extends beyond its inherent bioactivity. It is often employed as a bioisostere for amide and ester functional groups. This substitution can enhance metabolic stability by resisting enzymatic hydrolysis, a common metabolic pathway for amides and esters.[7] The oxadiazole ring also acts as a rigid linker, helping to orient pharmacophoric groups in a conformationally constrained manner, which can lead to improved binding affinity and selectivity for biological targets. Its electron-withdrawing nature and ability to participate in hydrogen bonding further contribute to its favorable drug-like properties.[1]
2-Bromo-5-ethyl-1,3,4-oxadiazole (PubChem CID: 82280555) is a disubstituted derivative that combines the established pharmacological relevance of the oxadiazole core with the synthetic versatility of a bromine substituent. The ethyl group provides a lipophilic character, while the bromine atom serves as a valuable handle for further chemical modifications through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and materials science applications.[8][9]
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical and physical properties of a compound is fundamental to its application in research and development.
Chemical Structure and Identifiers
The structural representation and key identifiers for 2-Bromo-5-ethyl-1,3,4-oxadiazole are provided below.
Figure 1: Chemical structure of 2-Bromo-5-ethyl-1,3,4-oxadiazole.
| Identifier | Value |
| PubChem CID | 82280555 |
| Molecular Formula | C4H5BrN2O |
| IUPAC Name | 2-bromo-5-ethyl-1,3,4-oxadiazole |
| SMILES | CCC1=NN=C(O1)Br |
| InChI | InChI=1S/C4H5BrN2O/c1-2-3-6-7-4(5)8-3/h2H2,1H3 |
| InChIKey | ZJBPVXIGKVNGKC-UHFFFAOYSA-N |
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 177.00 g/mol |
| Monoisotopic Mass | 175.959 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 175.95853 Da |
| Topological Polar Surface Area | 38.9 Ų |
| Heavy Atom Count | 8 |
| Formal Charge | 0 |
| Complexity | 124 |
Synthesis of 2-Bromo-5-ethyl-1,3,4-oxadiazole: A Step-by-Step Protocol
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods reported in the literature.[11][12] The following protocol outlines a robust and commonly employed two-step synthesis of 2-Bromo-5-ethyl-1,3,4-oxadiazole, commencing from readily available starting materials. This procedure involves the initial formation of a 2-amino-1,3,4-oxadiazole intermediate, followed by a Sandmeyer-type reaction to install the bromo substituent.
Synthesis Workflow
Figure 2: Synthetic workflow for 2-Bromo-5-ethyl-1,3,4-oxadiazole.
Step 1: Synthesis of 2-Amino-5-ethyl-1,3,4-oxadiazole
This step involves the cyclization of propionyl hydrazide with cyanogen bromide. The reaction proceeds via nucleophilic attack of the hydrazide onto the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization and elimination to form the stable 1,3,4-oxadiazole ring.[13]
Materials and Reagents:
-
Propionyl hydrazide
-
Cyanogen bromide (Caution: Highly toxic)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve propionyl hydrazide (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Cyanogen Bromide: Cool the solution in an ice bath. Carefully add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise to the stirred solution of propionyl hydrazide. Extreme caution should be exercised when handling cyanogen bromide.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Isolation and Purification: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration, wash with cold water, and dry. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 2-Bromo-5-ethyl-1,3,4-oxadiazole
This step employs a Sandmeyer-type reaction, a well-established method for converting an amino group on an aromatic ring to a bromo group.[14] The 2-amino-5-ethyl-1,3,4-oxadiazole is treated with a nitrite source in the presence of a copper(II) bromide catalyst to yield the desired product.
Materials and Reagents:
-
2-Amino-5-ethyl-1,3,4-oxadiazole
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
-
Heating mantle
Experimental Protocol:
-
Reaction Setup: To a stirred mixture of 2-amino-5-ethyl-1,3,4-oxadiazole (1.0 eq) and copper(II) bromide (1.5 eq) in acetonitrile in a round-bottom flask, add tert-butyl nitrite (2.0 eq) at 0 °C under a nitrogen atmosphere.
-
Reaction: Heat the resulting mixture to 65 °C and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether).
Reactivity and Potential Applications
Reactivity of the 2-Bromo-1,3,4-oxadiazole Moiety
The reactivity of 2-Bromo-5-ethyl-1,3,4-oxadiazole is primarily dictated by the bromo-substituent on the electron-deficient oxadiazole ring. The bromine atom can be readily displaced by various nucleophiles or participate in a range of transition-metal-catalyzed cross-coupling reactions.[8][9]
Figure 3: Key cross-coupling reactions of 2-Bromo-1,3,4-oxadiazoles.
This synthetic versatility allows for the facile introduction of a wide variety of functional groups at the 2-position of the oxadiazole ring, making it a valuable building block for creating libraries of compounds for screening in drug discovery programs.
Potential Applications in Drug Discovery and Materials Science
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of new therapeutic agents. Given the broad biological activities associated with this class of compounds, 2-Bromo-5-ethyl-1,3,4-oxadiazole serves as a key intermediate for the synthesis of molecules with potential applications as:
-
Antimicrobial agents: Targeting bacterial and fungal pathogens.[15]
-
Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.[6]
-
Anti-inflammatory agents: Modulating inflammatory pathways.[4]
-
Anticonvulsant agents: Acting on the central nervous system.[12]
In the realm of materials science, the rigid, aromatic, and electron-deficient nature of the 1,3,4-oxadiazole ring makes it an attractive component for the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional organic materials. The ability to functionalize the bromo-substituent allows for the fine-tuning of the electronic and photophysical properties of these materials.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for 2-Bromo-5-ethyl-1,3,4-oxadiazole is not currently available, predictions based on its structure and data from analogous compounds can guide its characterization.
Mass Spectrometry
In mass spectrometry, the molecular ion peak would be expected at m/z corresponding to the isotopic masses of C₄H₅⁷⁹BrN₂O⁺ and C₄H₅⁸¹BrN₂O⁺, with approximately equal intensity. Common fragmentation patterns for 1,3,4-oxadiazoles involve cleavage of the ring and loss of small neutral molecules like CO and N₂.[16] Fragmentation of the ethyl group would also be anticipated.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, with coupling between them.
-
¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the two carbons of the ethyl group and the two carbons of the oxadiazole ring.
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the ethyl group, C=N and C=C stretching of the oxadiazole ring, and C-O-C stretching.[1][18] The absence of N-H and C=O stretching bands from the starting materials would confirm the formation of the oxadiazole ring.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-Bromo-5-ethyl-1,3,4-oxadiazole. Although a specific safety data sheet (SDS) is not available, general guidelines for handling bromo-substituted heterocyclic compounds should be followed.[19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-5-ethyl-1,3,4-oxadiazole represents a valuable and versatile building block for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. Its 1,3,4-oxadiazole core imparts desirable physicochemical and pharmacological properties, while the bromo-substituent provides a convenient handle for further chemical elaboration. The synthetic protocols and technical information provided in this guide are intended to facilitate the exploration of this promising compound in various research and development endeavors.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. isca.me [isca.me]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. geneseo.edu [geneseo.edu]
- 8. ijper.org [ijper.org]
- 9. unthealth.edu [unthealth.edu]
- 10. PubChemLite - 2-bromo-5-ethyl-1,3,4-oxadiazole (C4H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 11. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 12. jchemrev.com [jchemrev.com]
- 13. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 14. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
- 20. fishersci.com [fishersci.com]
